molecular formula C20H13BrN4O2 B2895078 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine CAS No. 361469-24-1

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine

Cat. No.: B2895078
CAS No.: 361469-24-1
M. Wt: 421.254
InChI Key: YBRKPLNODMVEGC-UHFFFAOYSA-N
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Description

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a quinazoline derivative followed by the introduction of the nitrophenyl and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or nitro positions, allowing for the introduction of different functional groups. Common reagents for these reactions include alkyl halides and amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound has been studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Due to its potential therapeutic effects, it is being investigated as a lead compound in drug discovery and development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine can be compared with other quinazoline derivatives, such as:

    4-phenylquinazoline: Lacks the bromine and nitrophenyl groups, resulting in different chemical and biological properties.

    6-bromoquinazoline:

    N-(3-nitrophenyl)quinazoline: Lacks the bromine and phenyl groups, which can affect its biological activity and chemical behavior

Properties

IUPAC Name

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O2/c21-14-9-10-18-17(11-14)19(13-5-2-1-3-6-13)24-20(23-18)22-15-7-4-8-16(12-15)25(26)27/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRKPLNODMVEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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